2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine;hydrochloride

Description

Molecular Formula and Structural Features

The molecular formula of the free base is C₁₀H₁₄BrNO₂ , with a molar mass of 260.13 g/mol . As a hydrochloride salt, the formula becomes C₁₀H₁₄BrNO₂·HCl , yielding a molar mass of 296.59 g/mol .

Key Structural Features:

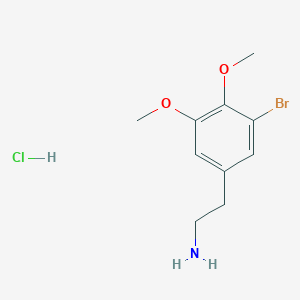

- Aromatic Core : A benzene ring substituted with bromine (C-Br) at position 3 and methoxy groups (C-OCH₃) at positions 4 and 5.

- Side Chain : A two-carbon ethylamine group (-CH₂-CH₂-NH₂) attached to position 2.

- Salt Form : The amine group is protonated (NH₃⁺) and paired with a chloride counterion (Cl⁻).

Table 1: Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄BrNO₂·HCl |

| Molar Mass (g/mol) | 296.59 |

| Hybridization | sp³ (amine), sp² (aromatic) |

| Bond Angles | ~120° (aromatic), ~109.5° (sp³) |

Synonyms and Registry Identifiers

This compound is recognized under multiple synonyms and registry identifiers across chemical databases:

Synonyms:

Registry Identifiers:

| Identifier Type | Value |

|---|---|

| CAS Number (Base) | 56139-04-9 |

| CAS Number (Hydrochloride) | 103275-23-6 |

| PubChem CID (Base) | 60906541 |

| PubChem CID (Salt) | 820370 |

| ChemSpider ID | 4444678 |

Positional Isomerism in Brominated Dimethoxyphenethylamines

Positional isomerism arises from variations in bromine and methoxy group placement on the benzene ring. The compound 2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine is differentiated from isomers such as:

- 2-Bromo-4,5-dimethoxyphenethylamine (CAS 63375-81-5): Bromine at position 2, methoxy groups at 4 and 5.

- 4-Bromo-2,5-dimethoxyphenethylamine (2C-B, CAS 66142-81-2): Bromine at position 4, methoxy groups at 2 and 5.

Table 2: Positional Isomers Comparison

| Isomer Name | Bromine Position | Methoxy Positions | CAS Number |

|---|---|---|---|

| 3-Bromo-4,5-dimethoxy | 3 | 4, 5 | 56139-04-9 |

| 2-Bromo-4,5-dimethoxy | 2 | 4, 5 | 63375-81-5 |

| 4-Bromo-2,5-dimethoxy (2C-B) | 4 | 2, 5 | 66142-81-2 |

Chromatographic and spectroscopic methods, such as HPLC and mass spectrometry, distinguish these isomers. For example, bromination of 3,5-dimethoxyphenethylamine predominantly yields the 2,6-dibromo derivative, whereas other isomers produce monobromo products.

Properties

IUPAC Name |

2-(3-bromo-4,5-dimethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2.ClH/c1-13-9-6-7(3-4-12)5-8(11)10(9)14-2;/h5-6H,3-4,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRHVSLOFKVXCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)CCN)Br)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92015-18-4 | |

| Record name | 2-(3-bromo-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine typically involves the bromination of 4,5-dimethoxyphenethylamine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The process involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes SNAr (nucleophilic aromatic substitution) under basic conditions:

Example Reaction

text2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine + NaN₃ → 2-(3-Azido-4,5-dimethoxyphenyl)ethanamine + NaBr

Key Data

Oxidation Reactions

The ethylamine side chain and methoxy groups are oxidation-prone:

Oxidation Pathways

| Target Site | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Ethylamine | KMnO₄, H₂O, 100°C | 3-Bromo-4,5-dimethoxybenzoic acid | Complete degradation of side chain. |

| Methoxy Group | CrO₃, acetic acid | Quinone derivatives | Limited yield due to over-oxidation. |

Reduction Reactions

Catalytic Hydrogenation :

text2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine + H₂ (Pd/C) → 2-(4,5-Dimethoxyphenyl)ethanamine + HBr

Condensation and Imine Formation

The primary amine reacts with carbonyl compounds:

Example :

text2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine + 2,5-Dimethoxybenzaldehyde → Schiff Base + H₂O

Comparative Reactivity in Substituted Derivatives

Stability and Side Reactions

Scientific Research Applications

Chemistry

Precursor for Organic Synthesis:

- The compound serves as a precursor in the synthesis of complex organic molecules, facilitating the development of new chemical entities.

Reagent in Chemical Reactions:

- It is utilized as a reagent in various chemical reactions, including substitution and oxidation reactions, which can lead to the formation of novel derivatives.

Biology

Interaction with Neurotransmitter Receptors:

- 2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine;hydrochloride acts as an agonist at the serotonin receptor 5-HT2A, influencing neurotransmission pathways. This interaction is crucial for understanding its psychoactive effects and potential therapeutic applications .

Cellular Effects:

- The compound has been shown to modulate cell signaling pathways, affecting gene expression and cellular metabolism. Its influence on neurotransmitter release highlights its relevance in neuroscience research .

Medicine

Psychopharmacology:

- Investigated for potential therapeutic effects in treating mood disorders and other psychiatric conditions due to its action on serotonin receptors. Studies have suggested its role in altering mood and perception through receptor modulation .

Case Study Example:

- A study exploring the effects of similar compounds on mood regulation demonstrated that phenethylamines could enhance serotonin levels, suggesting potential applications for this compound in mood disorder therapies .

Industry

Development of New Materials:

- The compound is used in industrial applications for developing new materials and chemicals. Its unique properties make it suitable for creating innovative products in various sectors.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as serotonin receptors. It acts as a partial agonist at these receptors, modulating their activity and influencing neurotransmitter release. The compound’s effects are mediated through pathways involving cyclic adenosine monophosphate (cAMP) and other intracellular signaling molecules .

Comparison with Similar Compounds

2C-B (4-Bromo-2,5-dimethoxyphenethylamine Hydrochloride)

- Structural Differences: Substituent Positions: 2C-B has a bromine at the 4-position and methoxy groups at 2- and 5-positions, whereas the target compound has bromine at 3 and methoxy at 4 and 5 (Table 1). Receptor Affinity: The 2,5-dimethoxy substitution in 2C-B facilitates strong 5-HT2A binding, contributing to its hallucinogenic potency (~10–20 mg active dose in humans) .

- Pharmacology: 2C-B is a well-documented hallucinogen with moderate potency and duration (~4–8 hours).

25B-NBOMe (2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine Hydrochloride)

- Structural Differences :

- N-Benzyl Group : 25B-NBOMe includes an N-(2-methoxybenzyl) moiety absent in the target compound. This modification dramatically increases 5-HT2A affinity (~10–100× higher than 2C-B) .

- Substituent Positions : Both compounds share a bromine (25B-NBOMe at 4-position , target at 3 ) and methoxy groups (25B-NBOMe at 2,5 ; target at 4,5 ).

- Pharmacology :

DOB (4-Bromo-2,5-dimethoxyamphetamine)

- Structural Differences: Alpha-Methyl Group: DOB contains an alpha-methyl side chain, increasing metabolic stability and duration compared to non-alkylated phenethylamines. Substituents: Bromine at 4-position (vs. 3 in the target) and methoxy at 2,5 (vs. 4,5).

- Pharmacology :

Structural and Pharmacological Data Table

Key Research Findings

Substituent Position :

- Bromine at 3-position (target) vs. 4-position (2C-B, 25B-NBOMe) may reduce 5-HT2A affinity due to steric hindrance or altered hydrogen bonding .

N-Benzyl Group: NBOMe derivatives exhibit 10–100× higher potency than non-substituted analogs, highlighting the critical role of the N-benzyl group in receptor interaction .

Toxicity :

- The absence of the N-benzyl group in the target compound likely mitigates risks associated with NBOMes (e.g., severe vasoconstriction, hyperthermia) .

Biological Activity

2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine;hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic implications based on various studies.

- Chemical Formula : C10H14BrClN2O2

- CAS Number : 92015-18-4

- Molecular Weight : 277.59 g/mol

Biological Activity Overview

The compound has been studied for its interactions with various biological systems, particularly in the context of neuropharmacology and potential therapeutic applications. Its structure suggests a capacity for influencing neurotransmitter systems, particularly serotonin pathways.

Research indicates that this compound may act as a 5-HT2A receptor agonist , which is significant in the modulation of serotonergic signaling pathways. This interaction is crucial for understanding its psychedelic effects and potential therapeutic applications in mood disorders and other psychiatric conditions .

Neurochemical Effects

A study involving zebrafish models demonstrated that the compound significantly affects serotonin levels. Specifically, it reduced serotonin levels while increasing serotonin turnover, indicating a complex interaction with serotonergic systems. This suggests potential applications in treating disorders characterized by dysregulated serotonin levels .

Anticancer Potential

In vitro studies have shown that similar compounds within the phenethylamine class exhibit cytotoxic effects against various cancer cell lines. Although specific data on this compound is limited, its structural analogs have demonstrated promising anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds in the phenethylamine class:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Potential serotonergic activity | 5-HT2A receptor agonism |

| N-Benzyl-2-(2,4-dimethoxyphenyl)ethanamine | Hallucinogenic effects | Serotonin receptor modulation |

| 25B-NBOMe | Potent hallucinogen | 5-HT2A receptor agonism |

Safety and Toxicology

While the therapeutic potential is significant, safety profiles must be established. Reports on related compounds suggest that high doses can lead to adverse effects such as anxiety and hallucinations. Long-term studies are necessary to evaluate chronic exposure risks .

Q & A

Q. What are the recommended synthetic routes and purification methods for 2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine hydrochloride?

The synthesis typically involves bromination and methoxylation of a phenethylamine precursor. For example, analogous compounds like 4-bromo-2,5-dimethoxyphenethylamine are synthesized via electrophilic aromatic substitution followed by amine hydrochloride salt formation . Purification often employs recrystallization using ethanol/water mixtures or column chromatography with silica gel and dichloromethane/methanol gradients. Purity validation requires HPLC (≥95%) and mass spectrometry .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

- Vibrational Spectroscopy : FT-IR and Raman spectroscopy identify functional groups (e.g., methoxy C-O stretches at ~1250 cm⁻¹ and aromatic C-Br vibrations at ~550 cm⁻¹) .

- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm and aromatic protons split by bromine’s deshielding effects) .

- High-Resolution Mass Spectrometry (HR-MS) : Confirms molecular formula (e.g., [M+H]+ ion at m/z 294.9984 for C₁₀H₁₄BrNO₂·HCl) .

Q. How should researchers determine solubility and stability under experimental conditions?

- Solubility : Perform gravimetric analysis in solvents (e.g., water, DMSO, ethanol) at varying pH and temperatures. Polar aprotic solvents like DMSO are often optimal for in vitro assays .

- Stability : Conduct accelerated degradation studies via HPLC monitoring under light, heat (40–60°C), and acidic/basic conditions. Store lyophilized powder at −20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How does this compound interact with serotonin receptors (e.g., 5-HT2A), and what assays validate its binding affinity?

- Radioligand Binding Assays : Use [³H]ketanserin or [³H]M100907 in rat cortical membranes to measure 5-HT2A affinity. Competitive binding curves (IC₅₀) and Kᵢ calculations are compared to reference ligands like DOI .

- Functional Assays : Calcium flux assays in HEK-293 cells expressing 5-HT2A receptors quantify efficacy (EC₅₀) and potency. NBOMe derivatives show sub-nanomolar affinity, suggesting structural similarities enhance receptor engagement .

Q. What in vitro and in vivo models are used to study its metabolic stability and cytochrome P450 interactions?

- In Vitro : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-HRMS to identify metabolites (e.g., O-demethylation, hydroxylation). CYP2D6 and CYP3A4 are likely involved due to methoxy group metabolism .

- In Vivo : Administer to rodents, collect plasma/urine, and use GC-MS or LC-MSⁿ for metabolite profiling. Detect phase II conjugates (glucuronides) via enzymatic hydrolysis .

Q. How can discrepancies in receptor binding data be resolved?

- Methodological Triangulation : Combine radioligand binding (affinity), calcium flux (efficacy), and β-arrestin recruitment assays to assess functional selectivity.

- Control Standardization : Use reference compounds (e.g., 25C-NBOMe) and validate tissue sources (e.g., rat vs. human receptors) to minimize interspecies variability .

Q. What analytical strategies detect and quantify this compound in biological matrices?

- Sample Preparation : Liquid-liquid extraction (ethyl acetate) or solid-phase extraction (C18 columns) for plasma/urine.

- Detection :

Q. How to design behavioral assays in rodent models to assess neuropharmacological effects?

- Thermoregulation : Implant subcutaneous temperature transponders to monitor hyperthermia, a 5-HT2A-mediated response .

- Head-Twitch Response (HTR) : Quantify serotonin agonist effects in mice; compare to DOI-induced HTRs.

- Drug Discrimination : Train rats to discriminate the compound from saline using operant chambers, assessing subjective effects .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.